molecular formula C21H27N3O2S B2380500 N1-phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428350-02-0

N1-phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No. B2380500
CAS RN: 1428350-02-0
M. Wt: 385.53
InChI Key: LRQAGVNPYABHLZ-UHFFFAOYSA-N
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Description

N1-phenethyl-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, also known as PETP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PETP is a synthetic compound that belongs to the family of oxalamides, which have been shown to possess various biological activities.

Scientific Research Applications

Structure-Based Optimization for HIV Treatment

A study by Kang et al. (2017) focused on optimizing thiophene[3,2-d]pyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTI), displaying significant potency against both wild-type and NNRTI-resistant mutant viruses. This work highlights the importance of structural optimization in developing more effective HIV treatments (Kang et al., 2017).

Cannabinoid Receptor Modulation

Khurana et al. (2014) explored the chemical functionalities of indole-2-carboxamides to improve allosteric modulation of the Cannabinoid Receptor 1 (CB1), identifying compounds with significant binding affinity and modulation properties. This research provides insights into the structural requirements for CB1 receptor modulation, which could have implications for developing therapies for conditions influenced by this receptor (Khurana et al., 2014).

Synthesis and Antimicrobial Study

Research by Khalid et al. (2016) on the synthesis and antibacterial study of N-substituted derivatives showcases the potential of specific chemical compounds in addressing antimicrobial resistance. This study provides a foundation for further exploration into novel antimicrobial agents, demonstrating the significance of chemical synthesis in developing new treatments (Khalid et al., 2016).

NMDA Receptor Antagonism

A paper by Tamiz et al. (1998) highlighted the synthesis of N-(2-phenethyl)cinnamides as potent and selective antagonists of the NMDA receptor subtype NR1A/2B, pointing to the therapeutic potential in neurological conditions and pain management (Tamiz et al., 1998).

Thiazoles and Antimicrobial Activities

Research by Wardkhan et al. (2008) on the synthesis of thiazoles and their fused derivatives with antimicrobial activities underscores the role of novel chemical compounds in combating microbial infections and highlights the importance of synthetic chemistry in discovering new antimicrobial agents (Wardkhan et al., 2008).

properties

IUPAC Name

N-(2-phenylethyl)-N'-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c25-20(22-11-8-17-5-2-1-3-6-17)21(26)23-12-15-24-13-9-18(10-14-24)19-7-4-16-27-19/h1-7,16,18H,8-15H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQAGVNPYABHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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